molecular formula C16H20N2O2 B11069277 (3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

Cat. No.: B11069277
M. Wt: 272.34 g/mol
InChI Key: KTYPZAVQNXSARC-RMKNXTFCSA-N
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Description

(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the (E)-3-penten-2-one moiety through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. The reactions are typically carried out under ambient conditions to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as dichloroanilines, which also possess an indole ring structure but differ in their substituents and functional groups .

Uniqueness

What sets (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE apart is its unique combination of methoxy and dimethyl groups on the indole ring, along with the (E)-3-penten-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C16H20N2O2/c1-9(6-10(2)19)17-15-8-14-13(7-16(15)20-5)11(3)12(4)18-14/h6-8,17-18H,1-5H3/b9-6+

InChI Key

KTYPZAVQNXSARC-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(NC2=CC(=C(C=C12)OC)N/C(=C/C(=O)C)/C)C

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)NC(=CC(=O)C)C)C

Origin of Product

United States

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